molecular formula C19H13N3O4S2 B14682577 (2,4-dinitrophenyl) N,N-diphenylcarbamodithioate CAS No. 25675-98-3

(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate

Cat. No.: B14682577
CAS No.: 25675-98-3
M. Wt: 411.5 g/mol
InChI Key: IBZKHOCHQLLEIC-UHFFFAOYSA-N
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Description

(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a diphenylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dinitrophenyl) N,N-diphenylcarbamodithioate typically involves the reaction of 2,4-dinitrophenylhydrazine with N,N-diphenylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies of enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-dinitrophenyl) N,N-diphenylcarbamodithioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of oxidative phosphorylation or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.

    2,4-Dinitrophenylhydrazine: Commonly used in the identification of carbonyl compounds.

    N,N-Diphenylcarbamodithioic Acid: A precursor in the synthesis of various dithiocarbamate derivatives.

Uniqueness

(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate is unique due to its combination of the dinitrophenyl and diphenylcarbamodithioate groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in diverse research applications.

Properties

CAS No.

25675-98-3

Molecular Formula

C19H13N3O4S2

Molecular Weight

411.5 g/mol

IUPAC Name

(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate

InChI

InChI=1S/C19H13N3O4S2/c23-21(24)16-11-12-18(17(13-16)22(25)26)28-19(27)20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

IBZKHOCHQLLEIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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